molecular formula C14H26O3 B14354070 2-Hydroxytetradec-2-enoic acid CAS No. 92139-03-2

2-Hydroxytetradec-2-enoic acid

Cat. No.: B14354070
CAS No.: 92139-03-2
M. Wt: 242.35 g/mol
InChI Key: UAJIJXNTHWDVMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxytetradec-2-enoic acid can be achieved through the malonic ester synthesis method. This involves the deprotonation of a di-ester of malonic acid with a weak base, followed by C-C bond formation at the alpha position with an alkyl halide (enolate alkylation). The resulting compound undergoes hydrolysis and decarboxylation to yield the desired hydroxy fatty acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxytetradec-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond can be reduced to form a saturated fatty acid.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-ketotetradec-2-enoic acid or 2-carboxytetradec-2-enoic acid.

    Reduction: Formation of 2-hydroxytetradecanoic acid.

    Substitution: Formation of various substituted tetradecenoic acids depending on the substituent introduced.

Scientific Research Applications

2-Hydroxytetradec-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxytetradec-2-enoic acid involves its interaction with specific molecular targets and pathways. As a hydroxy fatty acid, it can modulate lipid metabolism and signaling pathways. It may act on enzymes involved in fatty acid oxidation and synthesis, influencing cellular processes such as energy production and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydroxylation at the second carbon, which imparts distinct chemical and biological properties. This positional specificity influences its reactivity and interaction with biological systems, making it a valuable compound for various applications.

Properties

CAS No.

92139-03-2

Molecular Formula

C14H26O3

Molecular Weight

242.35 g/mol

IUPAC Name

2-hydroxytetradec-2-enoic acid

InChI

InChI=1S/C14H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h12,15H,2-11H2,1H3,(H,16,17)

InChI Key

UAJIJXNTHWDVMO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC=C(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.